CYP2D6 Inhibition: Rhodiosin vs. Rhodionin - A Direct Head-to-Head Comparison
Rhodiosin is a potent, specific inhibitor of CYP2D6. In a direct comparative study using human liver microsomes, rhodiosin exhibited an IC50 of 0.761 µM, which is approximately 1.8-fold less potent than its close structural analog, rhodionin (IC50 = 0.420 µM) [1]. The study also established that rhodiosin acts as a non-competitive inhibitor with a Ki of 0.769 µM, while rhodionin's Ki is 0.535 µM [1]. This nuanced difference in potency is critical for experimental design where a specific degree of CYP2D6 inhibition is required without the stronger effects of rhodionin.
| Evidence Dimension | Cytochrome P450 2D6 (CYP2D6) Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.761 µM, Ki = 0.769 µM |
| Comparator Or Baseline | Rhodionin: IC50 = 0.420 µM, Ki = 0.535 µM |
| Quantified Difference | Rhodiosin IC50 is ~1.8-fold higher (less potent) than rhodionin. |
| Conditions | Human liver microsomes, with dextromethorphan as substrate. |
Why This Matters
This data allows a researcher to choose between two structurally similar inhibitors for graded CYP2D6 modulation, enabling precise control over drug metabolism assays.
- [1] Xu W, Zhang T, Wang Z, Liu T, Liu Y, Cao Z, Sui Z. Two potent cytochrome P450 2D6 inhibitors found in Rhodiola rosea. Pharmazie. 2013 Dec;68(12):974-6. PMID: 24400445. View Source
